9-Hydroxydecanoic Acid Benzyl Ester
Description
Properties
Molecular Formula |
C₁₇H₂₆O₃ |
|---|---|
Molecular Weight |
278.39 |
Origin of Product |
United States |
Scientific Research Applications
Cosmetics
9-Hydroxydecanoic Acid Benzyl Ester is utilized as an emollient and skin-conditioning agent in cosmetic formulations. Its moisturizing properties make it beneficial for:
- Skin care products : Enhancing hydration and skin barrier function.
- Hair care products : Improving hair texture and manageability.
Pharmaceuticals
Research indicates that this compound possesses antimicrobial and antifungal properties, making it a candidate for:
- Natural preservatives : Inhibiting the growth of pathogens in pharmaceutical formulations.
- Therapeutic applications : Exploring its potential in modulating metabolic processes, which may have implications for health-related studies.
Biotechnological Research
In biotechnological applications, this compound has been studied for its:
- Surfactant properties : Potential use in bioremediation processes to stabilize emulsions of contaminants .
- Role in metabolic pathways : Investigating its effects on lipid metabolism and cellular responses to various stimuli .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical products.
Case Study 2: Cosmetic Formulation
In a formulation study, this compound was incorporated into a moisturizer. The results showed improved skin hydration levels compared to control formulations without the compound, highlighting its effectiveness as a skin-conditioning agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
- 9-Hydroxydecanoic Acid Benzyl Ester: Hydroxyl group at C9, benzyl ester at the terminal carboxyl group.
- Benzyl Benzoate (C₁₄H₁₂O₂) : A simple ester lacking hydroxyl groups, composed of benzoic acid and benzyl alcohol .
- Asiatic Acid Benzyl Ester : Pentacyclic triterpene derivative with a benzyl ester at C28, enhancing anti-glycogen phosphorylase activity by 4.5× compared to the parent compound .

Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Notable Features |
|---|---|---|---|
| This compound | C₁₇H₂₄O₃ | C9-OH, benzyl ester | Regulated synthesis, pH-sensitive |
| Benzyl Benzoate | C₁₄H₁₂O₂ | Benzyl ester | Common solvent, low reactivity |
| Asiatic Acid Benzyl Ester | C₃₆H₅₆O₅ | Triterpene core, C28 benzyl ester | Enhanced antidiabetic activity |
| 9-Octadecenoic Acid Isodecyl Ester | C₂₈H₅₂O₂ | Unsaturated C18 chain, isodecyl ester | Longer chain, lipophilic applications |
Physicochemical Properties
- This compound’s hydroxyl group may slightly improve hydrophilicity compared to non-hydroxylated esters.
- Density and Boiling Points: Benzyl Acetate (d = 1.06 g/cm³, bp = 214°C) vs. Benzyl Benzoate (d = ~1.12 g/cm³, bp = 323°C) . Longer carbon chains (e.g., 9-Octadecenoic Acid esters) increase molecular weight and boiling points.
Preparation Methods
Conventional Acid Catalysis
The most straightforward method involves reacting 9-hydroxydecanoic acid with benzyl alcohol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction proceeds under reflux conditions (110–130°C) with azeotropic removal of water to shift equilibrium toward ester formation. For instance, TsOH (1.2 equivalents) in cyclohexane achieves 85–92% yield after 4 hours by continuously removing water via a Dean-Stark apparatus. This method benefits from simplicity but requires careful control of stoichiometry to minimize side reactions such as dehydration of the hydroxy group.
Solvent and Temperature Optimization
Recent advances emphasize solvent-free conditions to enhance atom economy. A study demonstrated that substituting cyclohexane with toluene under identical TsOH catalysis reduces reaction time to 3 hours while maintaining yields above 90%. Elevated temperatures (130°C) further accelerate kinetics but risk thermal degradation of the hydroxy acid.
Niobium-Based Catalytic Methods
Stoichiometric Niobium(V) Chloride
Niobium(V) chloride (NbCl₅) serves as a Lewis acid catalyst in stoichiometric quantities (1.5 mol ratio) for room-temperature esterification. A mixture of 9-hydroxydecanoic acid, benzyl alcohol, and NbCl₅ achieves 82–94% yield within 2–3 hours without solvent. The mechanism involves activation of the carboxylic acid via coordination to Nb⁵⁺, facilitating nucleophilic attack by benzyl alcohol. Post-reaction, the catalyst is removed by filtration, and the product is purified via column chromatography.
Heterogeneous Niobium-Silica Catalysts
Immobilizing NbCl₅ on silica gel (SiO₂-Nb) creates a reusable heterogeneous catalyst. At 10% w/w relative to benzyl alcohol, SiO₂-Nb achieves comparable yields (90–94%) under reflux (122–130°C) over 6–9 hours. This method reduces Nb waste by 80% compared to stoichiometric approaches and allows three reuse cycles without significant activity loss.
Table 1: Niobium-Catalyzed Esterification Parameters
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|
| NbCl₅ (1.5 eq) | 25 | 2–3 | 82–94 | None |
| SiO₂-Nb | 122–130 | 6–9 | 90–94 | 3 cycles |
Tosylation and Alkylation Approaches
Tosylation of Hydroxy Acid
Protecting the hydroxyl group of 9-hydroxydecanoic acid as a tosylate (TsO−) prior to esterification prevents unwanted side reactions. Treatment with TsOH (1.2–2.2 equivalents) in benzyl alcohol yields the tosylate intermediate, which undergoes alkylation with additional benzyl alcohol. This two-step process achieves 89–95% yield but requires rigorous purification to eliminate residual TsOH.
One-Pot Tosylation-Esterification
A streamlined one-pot variant combines TsOH, benzyl alcohol, and 9-hydroxydecanoic acid in refluxing cyclohexane. Water removal via azeotropic distillation drives the reaction to completion in 4 hours, yielding 88–93% pure product. This method minimizes handling but demands precise control of TsOH stoichiometry to avoid over-tosylation.
Base-Promoted Benzylation
Alkali Metal Carbonates
Benzylation using benzyl bromide and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) offers an alternative pathway. The base deprotonates the carboxylic acid, enabling nucleophilic substitution at the benzyl bromide. Reactions at 80°C for 12 hours achieve 75–85% yield, though competing ether formation reduces efficiency.
Phase-Transfer Catalysis
Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst accelerates benzylation in biphasic systems (water/DCM). Yields improve to 88–92% at room temperature within 6 hours, with simplified product isolation via aqueous extraction.
Bioenzymatic and Green Chemistry Methods
Lipase-Catalyzed Esterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 9-hydroxydecanoic acid methyl ester with benzyl alcohol in non-polar solvents (e.g., hexane). At 40°C, this method achieves 78–85% yield over 24 hours, with enzyme reusability for five cycles.
Solvent-Free Mechanochemical Synthesis
Ball-milling 9-hydroxydecanoic acid and benzyl alcohol with TsOH (5 mol%) produces the ester in 90% yield after 2 hours. This energy-efficient approach eliminates solvent use and reduces reaction time by 50% compared to conventional methods.
Table 2: Comparative Analysis of Preparation Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Green Metrics |
|---|---|---|---|---|---|
| Acid-Catalyzed | TsOH | 110–130 | 4 | 85–92 | Moderate |
| NbCl₅ Stoichiometric | NbCl₅ | 25 | 2–3 | 82–94 | Low |
| SiO₂-Nb Heterogeneous | SiO₂-Nb | 122–130 | 6–9 | 90–94 | High |
| Base-Promoted | K₂CO₃/TBAB | 25–80 | 6–12 | 75–92 | Moderate |
| Bioenzymatic | CAL-B | 40 | 24 | 78–85 | High |
| Mechanochemical | TsOH (ball mill) | 25 | 2 | 90 | Very High |
Q & A
Basic Research Questions
Q. What are the optimal pH conditions for synthesizing 9-Hydroxydecanoic Acid Benzyl Ester, and how do competing reactions influence yield?
- Methodological Answer : The synthesis of benzyl ester bonds, such as those in this compound, is highly pH-dependent. Studies using analogous systems (e.g., glucuronic acid-DHP complexes) demonstrate that acidic conditions (pH 4) maximize ester bond formation by stabilizing quinone methide intermediates, which react efficiently with carboxyl groups. Under neutral conditions (pH 6–7), competing nucleophilic reactions (e.g., amino groups from proteins or water addition) reduce esterification efficiency . To mitigate this, maintain pH 4 during synthesis and use purified enzymes to minimize unintended protein incorporation .
Q. What analytical techniques are most reliable for validating benzyl ester bond formation?
- Methodological Answer : Key techniques include:
- FTIR Spectroscopy : Detects ester carbonyl stretching vibrations (~1740 cm⁻¹) and hydroxyl group changes .
- Solid-State ¹³C CP/MAS NMR : Identifies ester linkages via resonance peaks at ~168 ppm (ester carbonyl) and 60–70 ppm (C-O ester) .
- Ion Chromatography (IC) : Quantifies released glucuronic acid after alkaline hydrolysis, directly correlating with ester bond content .
Cross-validate results with elemental analysis (e.g., nitrogen content to assess protein contamination) .
Advanced Research Questions
Q. How do competing nucleophilic reactions (e.g., amino vs. carboxyl groups) impact benzyl ester synthesis under varying pH?
- Methodological Answer : At neutral pH, amino groups (e.g., from proteins) exhibit higher nucleophilic reactivity toward quinone methide intermediates compared to carboxyl groups, reducing ester bond yield. This is evidenced by increased nitrogen content in DHPGAC at pH 7, indicating protein-DHP crosslinking . To prioritize esterification:
- Use pH 4 to protonate amino groups, suppressing their reactivity.
- Pre-treat enzymes (e.g., β-glucosidase) to remove contaminating proteins .
Q. How can contradictory data on glucose content and ester bond yield under pH 6 be reconciled?
- Methodological Answer : At pH 6, glucose incorporation into DHPGAC increases due to enhanced β-glucosidase activity, which hydrolyzes coniferin to release glucose. However, ester bond formation decreases because mild acidity insufficiently stabilizes quinone methides against hydrolysis. This duality highlights the need to:
- Optimize enzyme activity and reaction time to balance glucose release and esterification.
- Use pulsed amperometric detection (HPLC-PAD) to distinguish free glucose from ester-bound glucuronic acid .
Q. What strategies prevent unintended protein incorporation during enzymatic synthesis?
- Methodological Answer : Nitrogen content in DHPGAC correlates with protein contamination, which peaks at neutral pH due to amino-quinone methide reactions . Mitigation strategies include:
- Enzyme Purification : Remove non-target proteins via size-exclusion chromatography.
- pH Control : Maintain pH 4 to deprotonate amino groups.
- Additive Use : Introduce competitive nucleophiles (e.g., thiols) to block protein binding .
Q. Why are mixed enzyme systems (e.g., laccase + β-glucosidase) critical for benzyl ester synthesis?
- Methodological Answer : Laccase generates quinone methides via phenolic oxidation, while β-glucosidase hydrolyzes glycosides (e.g., coniferin) to release reactive aglycones. Synergy between these enzymes ensures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

